An In-Depth Technical Guide to 4-[(Aminooxy)methyl]benzoic Acid Hydrochloride: Structure, Synthesis, and Applications in Bioconjugation
An In-Depth Technical Guide to 4-[(Aminooxy)methyl]benzoic Acid Hydrochloride: Structure, Synthesis, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of 4-[(aminooxy)methyl]benzoic acid hydrochloride, a bifunctional linker molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure, explore plausible synthetic routes, and detail its critical role in the burgeoning field of bioconjugation, with a particular focus on its application in creating targeted therapeutics like antibody-drug conjugates (ADCs).
Molecular Structure and Physicochemical Properties
4-[(Aminooxy)methyl]benzoic acid hydrochloride is a molecule designed with two key functional groups: a reactive aminooxy group and a carboxylic acid on a benzene ring. This dual functionality allows for the sequential or orthogonal conjugation of different molecular entities. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological applications.
The structure consists of a benzoic acid moiety substituted at the 4-position with an aminooxymethyl group (-CH₂ONH₂). In the hydrochloride salt, the aminooxy group is protonated, forming an ammonium salt (-CH₂ONH₃⁺Cl⁻).
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClNO₃ | |
| Molecular Weight | 203.62 g/mol | |
| IUPAC Name | 4-[(aminooxy)methyl]benzoic acid hydrochloride | [PubChem]([Link] |
| CAS Number | 20228-85-7 |
Synthesis of 4-[(Aminooxy)methyl]benzoic Acid Hydrochloride
While a definitive, publicly available, step-by-step protocol for the synthesis of 4-[(aminooxy)methyl]benzoic acid hydrochloride is not readily found in standard chemical literature, a plausible and logical synthetic strategy can be devised based on established organic chemistry principles. Two primary retrosynthetic pathways are proposed, starting from commercially available precursors.
Pathway A: From 4-Formylbenzoic Acid
This pathway involves the oximation of an aldehyde followed by reduction.
Caption: Synthetic Pathway A from 4-Formylbenzoic Acid.
Experimental Protocol (Proposed):
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Oximation of 4-Formylbenzoic Acid: 4-Formylbenzoic acid is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) to form 4-(hydroxyiminomethyl)benzoic acid.[1][2][3] This reaction is typically carried out in an aqueous or alcoholic solvent.
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Reduction of the Oxime: The resulting oxime is then reduced to the corresponding aminooxy compound. A mild reducing agent such as sodium cyanoborohydride (NaCNBH₃) is often employed for this transformation to avoid over-reduction of the carboxylic acid.
-
Formation of the Hydrochloride Salt: The free base, 4-[(aminooxy)methyl]benzoic acid, is dissolved in a suitable organic solvent (e.g., methanol, ethanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The product can then be purified by recrystallization.
Pathway B: From 4-(Chloromethyl)benzoic Acid
This pathway involves the nucleophilic substitution of a benzylic halide.
Caption: Synthetic Pathway B from 4-(Chloromethyl)benzoic Acid.
Experimental Protocol (Proposed):
-
Synthesis of 4-(Chloromethyl)benzoic Acid: This starting material can be prepared from 4-methylbenzoic acid via free-radical chlorination using N-chlorosuccinimide (NCS) or chlorine gas under UV irradiation.[4][5]
-
Nucleophilic Substitution: 4-(Chloromethyl)benzoic acid is reacted with a protected hydroxylamine equivalent, such as N-hydroxyphthalimide. The phthalimide protecting group is then removed by hydrazinolysis (reaction with hydrazine) to yield 4-[(aminooxy)methyl]benzoic acid. A direct reaction with hydroxylamine is also possible but may lead to side products.
-
Formation of the Hydrochloride Salt: As in Pathway A, the final product is obtained by treating the free base with hydrochloric acid and subsequent purification.
Characterization
The structural elucidation and purity assessment of 4-[(aminooxy)methyl]benzoic acid hydrochloride would be performed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons on the benzene ring (typically two doublets), a singlet for the methylene protons (-CH₂-), and a broad signal for the ammonium protons (-ONH₃⁺).
-
¹³C NMR: Aromatic carbons, the methylene carbon, and the carboxyl carbon would show characteristic chemical shifts.
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-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion corresponding to the free base [M+H]⁺. The fragmentation pattern would likely involve the loss of the aminooxy group and cleavage of the benzylic C-O bond.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid C=O and O-H stretching, aromatic C-H stretching, and N-H stretching of the ammonium group would be observed.
Applications in Bioconjugation: The Power of Oxime Ligation
The primary utility of 4-[(aminooxy)methyl]benzoic acid hydrochloride lies in its ability to act as a bifunctional linker, connecting two different molecules through a stable oxime bond. This is achieved through a chemoselective reaction known as oxime ligation.
The Mechanism of Oxime Ligation
Oxime ligation is the reaction between an aminooxy group and an aldehyde or a ketone to form a stable oxime linkage (C=N-O).[6] This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-6).
Caption: General scheme of bioconjugation using the bifunctional linker.
Application in Antibody-Drug Conjugates (ADCs)
A prominent application of this linker is in the construction of ADCs. ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.[7][8]
In this context, 4-[(aminooxy)methyl]benzoic acid hydrochloride can serve as a linker to connect the antibody to the drug.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Step-by-Step Methodology:
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Antibody Modification: An aldehyde or ketone group is introduced onto the antibody. This can be achieved through various methods, such as the oxidation of carbohydrate moieties on the antibody or the incorporation of unnatural amino acids containing a carbonyl group.[7]
-
Drug-Linker Conjugation: The carboxylic acid group of 4-[(aminooxy)methyl]benzoic acid is activated and reacted with an amine-containing cytotoxic drug to form a stable amide bond.
-
Oxime Ligation: The modified antibody is then reacted with the drug-linker conjugate. The aminooxy group of the linker specifically reacts with the aldehyde or ketone on the antibody to form the final ADC.[6]
The stability of the oxime bond is a critical advantage in ADC design. It is generally stable in the bloodstream, preventing the premature release of the cytotoxic drug, which could lead to off-target toxicity.[6] Once the ADC binds to the target cancer cell and is internalized, the drug can be released through various mechanisms, depending on the overall linker design, leading to cell death.
Conclusion
4-[(Aminooxy)methyl]benzoic acid hydrochloride is a valuable and versatile bifunctional linker for researchers in chemistry and drug development. Its unique structure, combining a reactive aminooxy group for stable oxime ligation and a carboxylic acid for further functionalization, makes it an essential tool for constructing complex bioconjugates. The principles outlined in this guide for its synthesis and application, particularly in the context of antibody-drug conjugates, highlight its potential to contribute to the development of next-generation targeted therapeutics. As the field of bioconjugation continues to evolve, the demand for well-defined and reliable linkers like 4-[(aminooxy)methyl]benzoic acid hydrochloride is expected to grow.
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